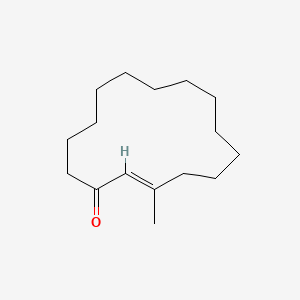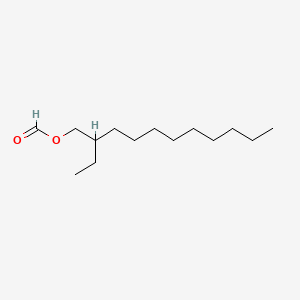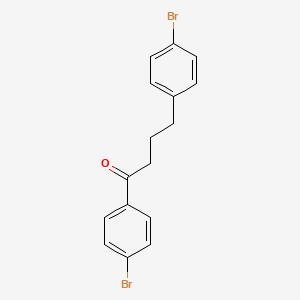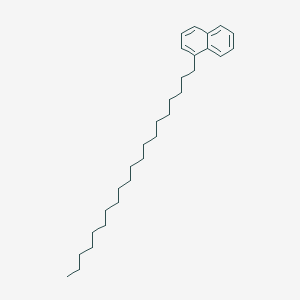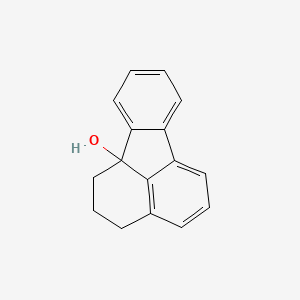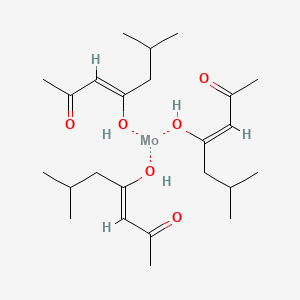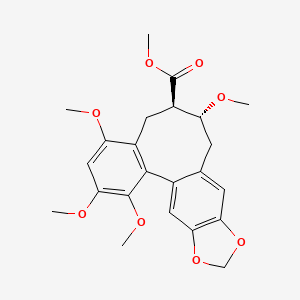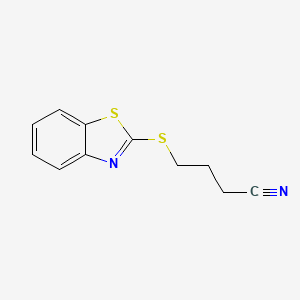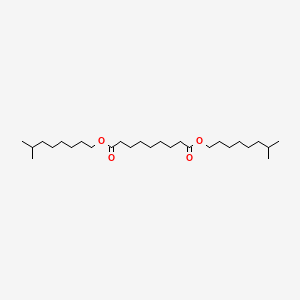
5,5-Dihydroxyvaleraldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dihydroxyvaleraldehyde: is an organic compound with the molecular formula C5H10O3 5,5-dihydroxypentanal . This compound is characterized by the presence of two hydroxyl groups and an aldehyde group on a five-carbon chain. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5,5-Dihydroxyvaleraldehyde can be synthesized through several methods. One common method involves the oxidation of 5,5-dihydroxyvaleric acid . This reaction typically uses an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds as follows:
C5H10O4+Oxidizing Agent→C5H10O3+By-products
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of glutaraldehyde in the presence of a suitable catalyst such as palladium on carbon . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5,5-Dihydroxyvaleraldehyde can be further oxidized to form using oxidizing agents like .
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as or .
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form derivatives like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acids, or alkyl halides under appropriate conditions.
Major Products:
Oxidation: 5,5-Dihydroxyvaleric acid.
Reduction: 5,5-Dihydroxyvaleric alcohol.
Substitution: Various esters and ethers depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5,5-Dihydroxyvaleraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,5-Dihydroxyvaleraldehyde involves its reactivity due to the presence of both hydroxyl and aldehyde groups. These functional groups allow it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Vergleich Mit ähnlichen Verbindungen
- 5-Hydroxyvaleraldehyde
- 5,5-Dihydroxyvaleric acid
- Glutaraldehyde
Comparison:
- 5-Hydroxyvaleraldehyde: Contains only one hydroxyl group and an aldehyde group, making it less reactive compared to 5,5-Dihydroxyvaleraldehyde.
- 5,5-Dihydroxyvaleric acid: Contains two hydroxyl groups and a carboxylic acid group, making it more acidic and less reactive in certain reactions.
- Glutaraldehyde: Contains two aldehyde groups, making it highly reactive and commonly used as a cross-linking agent in various applications.
This compound is unique due to the presence of both hydroxyl and aldehyde groups, providing it with versatile reactivity and making it a valuable intermediate in various chemical syntheses.
Eigenschaften
CAS-Nummer |
51052-01-8 |
|---|---|
Molekularformel |
C5H10O3 |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
5,5-dihydroxypentanal |
InChI |
InChI=1S/C5H10O3/c6-4-2-1-3-5(7)8/h4-5,7-8H,1-3H2 |
InChI-Schlüssel |
JVWLHJMVGBZOGY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC=O)CC(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


